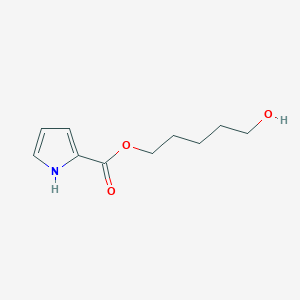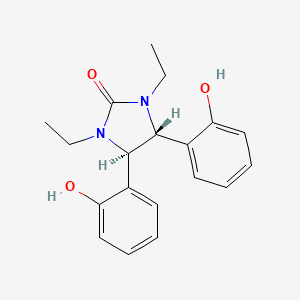![molecular formula C12H11NO4 B14195928 4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid CAS No. 835594-14-4](/img/structure/B14195928.png)
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid is a complex organic compound that features both a benzoic acid moiety and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid typically involves the reaction of benzoic acid derivatives with oxazole precursors. One common method involves the reaction of 4-(2-hydroxyethyl)benzoic acid with 2-amino-2-oxazoline under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-[5-(2-oxoethyl)-1,2-oxazol-3-yl]benzoic acid.
Reduction: Formation of 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzyl alcohol.
Substitution: Formation of various substituted oxazole derivatives depending on the electrophile used.
科学的研究の応用
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
4-(2-Hydroxyethyl)benzoic acid: Lacks the oxazole ring, making it less versatile in terms of reactivity.
2-(2-Hydroxyethyl)oxazole:
4-(2-Hydroxyethyl)-1,2-oxazole: Similar structure but without the benzoic acid group, affecting its chemical properties and reactivity.
Uniqueness
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid is unique due to the combination of the benzoic acid and oxazole moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
835594-14-4 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid |
InChI |
InChI=1S/C12H11NO4/c14-6-5-10-7-11(13-17-10)8-1-3-9(4-2-8)12(15)16/h1-4,7,14H,5-6H2,(H,15,16) |
InChIキー |
NIFJWHGHASRPGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


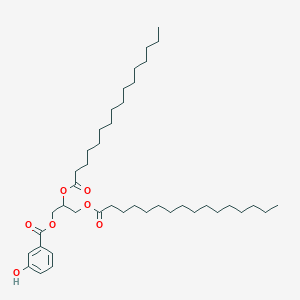
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
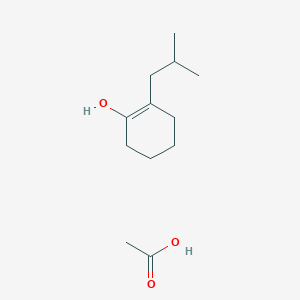
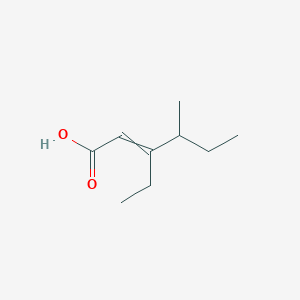

![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
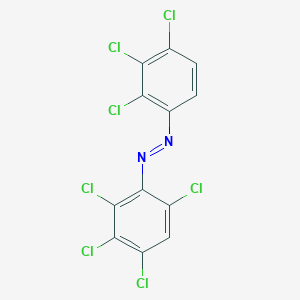
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
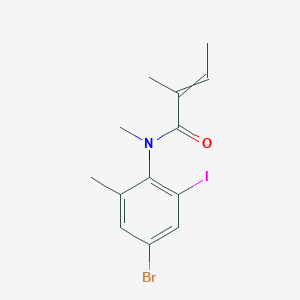
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
